molecular formula C23H18ClN7O B6566975 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide CAS No. 1006001-50-8

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide

Cat. No.: B6566975
CAS No.: 1006001-50-8
M. Wt: 443.9 g/mol
InChI Key: BSSXZQZCCUPPGK-UHFFFAOYSA-N
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Description

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide is a complex organic compound. This compound belongs to a class of heterocyclic compounds, characterized by the presence of nitrogen atoms in the ring structure. The compound features a pyrazolo[3,4-d]pyrimidine core, which is often associated with significant biological activity. The structure's unique arrangement offers potential for applications in various scientific fields including medicinal chemistry, pharmaceuticals, and advanced material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide generally involves multi-step processes starting from readily available starting materials. The key steps often include:

  • Cyclization reactions: : Formation of the pyrazolo[3,4-d]pyrimidine core.

  • Substitution reactions: : Introduction of the chlorophenyl group.

  • Amidation reactions: : Coupling of the benzamide moiety.

Typical reaction conditions may involve:

  • Solvent systems such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts including transition metals or acids like hydrochloric acid.

  • Temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may utilize high-throughput automated systems to ensure precision and efficiency. Key aspects include:

  • Scalability: : Optimization of reaction conditions to produce large quantities.

  • Purity: : Implementation of purification steps such as recrystallization or chromatography.

  • Environmental considerations: : Use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions It Undergoes: N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide can participate in various chemical reactions including:

  • Oxidation: : Transformation involving agents like hydrogen peroxide.

  • Reduction: : Reactions with reducing agents like sodium borohydride.

  • Substitution: : Electrophilic or nucleophilic substitution under different conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide.

  • Reducing agents: : Lithium aluminum hydride, palladium on carbon with hydrogen gas.

  • Substitution: : Halogenated solvents and base/acid catalysts.

Major Products Formed: The reactions typically yield derivatives with modified functional groups, which may enhance or alter the biological activity of the compound.

Chemistry

  • Chemical Biology: : Used in designing probes for studying enzyme activities and protein interactions.

  • Medicinal Chemistry: : Structural modifications for developing novel pharmaceuticals.

Biology

  • Biochemical Studies: : Investigating metabolic pathways and protein functions.

  • Enzyme Inhibition: : Potential inhibitors for key enzymes in disease pathways.

Medicine

  • Pharmacology: : Potential drug candidates for diseases like cancer and inflammatory conditions.

  • Therapeutics: : Exploring its efficacy in disease models through preclinical and clinical studies.

Industry

  • Material Science: : Components in the synthesis of polymers and advanced materials.

  • Chemical Manufacturing: : Intermediate in the production of high-value chemicals.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide primarily involves:

  • Molecular Targets: : Interaction with specific proteins or enzymes.

  • Pathways: : Modulation of signaling pathways critical for cell growth and survival.

The compound’s unique structure allows it to bind selectively to target sites, influencing biological activities such as enzyme inhibition or receptor activation.

Similar Compounds

  • **N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide

  • **N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide

  • **N-{1-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide

Highlighting Uniqueness: Compared to its analogues, this compound demonstrates enhanced binding affinity and specificity for its molecular targets, making it a more potent candidate in various applications.

This compound stands as a fascinating compound with a broad range of applications in scientific research and industry, highlighted by its unique structural attributes and reactive potential.

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN7O/c1-14-4-3-5-16(10-14)23(32)28-20-11-15(2)29-31(20)22-19-12-27-30(21(19)25-13-26-22)18-8-6-17(24)7-9-18/h3-13H,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSXZQZCCUPPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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